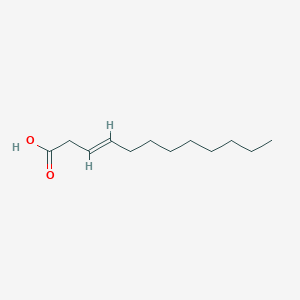

(E)-3-dodecenoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

(E)-dodec-3-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h9-10H,2-8,11H2,1H3,(H,13,14)/b10-9+ |

InChI Key |

XZJZNZATFHOMSJ-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C/CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCC(=O)O |

Synonyms |

(Z)-3-dodecenoic acid 3-dodecenoic acid |

Origin of Product |

United States |

Occurrence and Natural Distribution

Biological Sources and Isolation Methodologies

The identification of (E)-3-dodecenoic acid in nature has been primarily linked to insect semiochemicals and microbial metabolites. The following sections detail its occurrence in specific species and the scientific approaches used to isolate and characterize it.

Research into the chemical ecology of the order Thysanoptera (thrips) has led to the identification of this compound and its isomer, (Z)-3-dodecenoic acid, as significant components of their chemical profiles.

Whole-body extracts of the solitary thrips species, Kladothrips nicolsoni, have been found to contain (Z)-3-dodecenoic acid as the main component. znaturforsch.comznaturforsch.comresearchgate.net In a study investigating the semiochemicals of this Australian Acacia gall-inducing thrips, n-hexane extracts of second-instar larvae were analyzed. diva-portal.orgmiun.se Both (Z)-3-dodecenoic acid and the synthesized this compound were evaluated for their bioactivity. znaturforsch.comznaturforsch.com Bioassays suggested a repellent function for both isomers, with this compound causing an increase in the absolute change in direction of the larvae compared to a control. znaturforsch.comznaturforsch.comresearchgate.net

Similar to its congener, Kladothrips rugosus, another solitary gall-inducing thrips, was also found to have (Z)-3-dodecenoic acid as the primary component in whole-body extracts. znaturforsch.comznaturforsch.comresearchgate.net The investigation into these two species marked the first report of (Z)-3-dodecenoic acid in thrips. znaturforsch.comznaturforsch.com The study of these solitary species is considered important for understanding the evolutionary history of semiochemicals in related social thrips species. znaturforsch.comznaturforsch.comresearchgate.net

| Species | Compound Identified | Extraction Method | Key Finding |

| Kladothrips nicolsoni | (Z)-3-dodecenoic acid (major), this compound (synthetic, for bioassay) | Whole-body n-hexane extraction of larvae | Both isomers showed repellent activity. znaturforsch.comznaturforsch.comresearchgate.net |

| Kladothrips rugosus | (Z)-3-dodecenoic acid (major) | Whole-body n-hexane extraction | Identified as the main component of the extract. znaturforsch.comznaturforsch.comresearchgate.net |

The identification of dodecenoic acid isomers in Kladothrips species adds to the growing knowledge of chemical communication within the Thysanoptera. znaturforsch.comznaturforsch.comusda.gov Thrips are known to produce a variety of exocrine secretions for defense, often discharged as anal droplets when disturbed. usda.gov These secretions contain a diverse array of compounds, including hydrocarbons, acids, esters, and monoterpenes. usda.gov The presence of fatty acids like this compound and its Z-isomer in Kladothrips suggests their role as semiochemicals, potentially as alarm pheromones or repellents, which is consistent with the defensive strategies observed in other thrips species. znaturforsch.comznaturforsch.comresearchgate.netusda.gov

While this compound itself has not been the primary focus of the cited microbial studies, related hydroxy fatty acids have been identified in bacterial cultures, highlighting the metabolic diversity of these microorganisms in producing modified fatty acids.

Studies on the bacterium Lactobacillus plantarum have revealed its capability to produce various antifungal 3-hydroxy fatty acids. asm.org For instance, Lactobacillus plantarum MiLAB 14 was found to produce 3-hydroxy-5-cis-dodecenoic acid. asm.org This compound was isolated from the cell-free supernatant and identified through methods including NMR and ESI-MS. asm.org Other research has shown that Lactobacillus plantarum can convert unsaturated fatty acids into hydroxy fatty acids. nih.govcnr.it For example, linoleic acid can be transformed into (S)-10-hydroxy-cis-12-octadecenoic acid. nih.gov The production of these related hydroxy fatty acids by Lactobacillus plantarum underscores the potential for microbial systems to synthesize a variety of modified fatty acids. nih.govniph.go.jp

| Microbial Species | Related Compound Identified | Key Findings |

| Lactobacillus plantarum MiLAB 14 | 3-hydroxy-5-cis-dodecenoic acid | Isolated from cell-free supernatant; possesses antifungal properties. asm.org |

| Lactobacillus plantarum AKU 1009a | (S)-10-hydroxy-cis-12-octadecenoic acid | Produced from the conversion of linoleic acid. nih.gov |

Presence in Plant Metabolic Contexts

Current scientific literature available through targeted searches does not provide direct evidence of this compound as an endogenous metabolite within plant tissues. While related dodecenoic acid derivatives are known to be involved in plant biochemical pathways, such as the lipoxygenase pathway, the specific isomer this compound has not been explicitly identified as a naturally occurring compound in plants in the reviewed studies. Further research is required to ascertain its potential presence and metabolic role within the plant kingdom.

Metabolomic Research Contexts (Non-Clinical)

In non-clinical metabolomic research, this compound has been identified in microbial contexts, particularly as a biotransformation product.

One study focused on the microbial metabolism of trans-2-dodecenal (B1235498), a compound found in the leaves and seeds of plants like coriander (Coriandrum sativum). When trans-2-dodecenal was metabolized by the fungus Penicillium chrysogenum, this compound (referred to as trans-3-dodecenoic acid) was isolated and identified as one of the major microbial metabolites. This identification was confirmed using spectroscopic methods.

Additionally, this compound has been detected in studies of bacteria with biocontrol potential. In an investigation of Acinetobacter johnsonii ZY86, a bacterium evaluated for its ability to control gray mold caused by Botrytis cinerea, trans-3-dodecenoic acid was among the compounds identified. cabidigitallibrary.org

These findings from non-clinical metabolomic studies are summarized in the table below.

| Research Context | Organism | Precursor/Source | Compound Identified | Research Focus |

| Microbial Metabolism | Penicillium chrysogenum | trans-2-dodecenoic acid | This compound | Biotransformation of a plant-derived compound |

| Biocontrol Agent Study | Acinetobacter johnsonii ZY86 | Endogenous metabolite | trans-3-dodecenoic acid | Identification of bioactive compounds |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Biological Systems

The formation of dodecenoic acid isomers is primarily attributed to the lipoxygenase (LOX) pathway in plants, a cascade of reactions initiated in response to stimuli such as tissue damage. nih.govmdpi.comnih.gov Additionally, the foundational principles of de novo fatty acid biosynthesis provide the building blocks for these and other fatty acids. wikipedia.orgslideshare.net

The lipoxygenase pathway is a significant metabolic route in plants that leads to the production of a variety of signaling and defense molecules, including C6 and C9 aldehydes and the corresponding C12 or C9 ω-oxo acids. nih.govmdpi.comuliege.be This pathway is activated by events like mechanical damage or pest attacks. nih.govpnas.org

The initial step of the LOX pathway involves the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic and linolenic acids. nih.govmdpi.comnih.gov This reaction produces fatty acid hydroperoxides. nih.govannualreviews.org Specifically, 13-lipoxygenase converts these fatty acids into 13-hydroperoxy intermediates. pnas.orgcaymanchem.com

Following the action of LOX, the enzyme hydroperoxide lyase (HPL) cleaves the fatty acid hydroperoxides. nih.govmdpi.comuliege.be HPL is a type of cytochrome P450 enzyme. nih.govusda.gov The cleavage of 13-hydroperoxides of linoleic and linolenic acids by HPL yields C6 aldehydes (hexanal and (Z)-3-hexenal, respectively) and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid. pnas.orgd-nb.infonih.gov The HPL enzyme is crucial for the degradation of 13-fatty acid hydroperoxides in leaves. pnas.org

The direct precursor to the formation of various dodecenoic acid isomers is 12-oxo-(Z)-9-dodecenoic acid. caymanchem.comglpbio.com This compound is generated from the cleavage of 13-hydroperoxides of linoleic and α-linolenic acid by the enzyme hydroperoxide lyase. caymanchem.comglpbio.com Studies have shown that the cleavage of 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) by HPL produces 12-oxo-9(Z)-dodecenoic acid and the C6 aldehyde, hexanal. d-nb.info This reaction can be part of an enzymatic cascade starting from vegetable oils. d-nb.info

The compound 12-oxo-(Z)-9-dodecenoic acid can undergo isomerization to form 12-oxo-(E)-10-dodecenoic acid, also known as traumatin (B1237919). wikipedia.orgresearchgate.net This isomerization can occur non-enzymatically. d-nb.info Traumatin is considered a plant wound hormone that is involved in the healing of damaged tissues. pnas.orgwikipedia.org It is biosynthesized in plants through the oxidation of its precursor. wikipedia.org Further oxidation of traumatin can lead to the formation of traumatic acid. wikipedia.orgoup.com

Table 1: Key Enzymes and Intermediates in the Lipoxygenase Pathway

| Enzyme/Intermediate | Role/Description |

| Lipoxygenase (LOX) | Catalyzes the initial dioxygenation of polyunsaturated fatty acids. nih.govmdpi.comnih.gov |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides to produce aldehydes and oxo-acids. nih.govmdpi.comuliege.be |

| 13-Hydroperoxides | Intermediates formed from linoleic and linolenic acids by 13-LOX. pnas.orgcaymanchem.com |

| 12-oxo-(Z)-9-dodecenoic acid | A C12 oxo-acid produced by the action of HPL on 13-hydroperoxides. d-nb.infonih.gov |

| 12-oxo-(E)-10-dodecenoic acid (Traumatin) | An isomer of 12-oxo-(Z)-9-dodecenoic acid, known as a wound hormone. wikipedia.orgresearchgate.net |

De novo fatty acid synthesis is the process by which fatty acids are created from precursor molecules like acetyl-CoA. wikipedia.orgslideshare.net This process occurs in the cytoplasm and involves a series of enzymatic reactions. wikipedia.orgslideshare.netlibretexts.org The primary product of this pathway is typically the 16-carbon saturated fatty acid, palmitate. slideshare.netslideshare.net

The synthesis of fatty acids proceeds through a repeating cycle of four reactions: condensation, reduction, dehydration, and another reduction, with each cycle adding two carbons to the growing fatty acid chain. researchgate.netlibretexts.org The intermediates in this process are attached to an acyl carrier protein (ACP). libretexts.orgfunaab.edu.ng The elongation process begins with the condensation of acetyl-CoA and malonyl-CoA. lumenlearning.com While the primary focus is on the synthesis of longer-chain fatty acids, the fundamental steps of elongation provide the carbon backbone that can be subsequently modified to produce unsaturated fatty acids like (E)-3-dodecenoic acid. The elongation of fatty acids beyond 16 carbons typically occurs in the endoplasmic reticulum and mitochondria. libretexts.org

De novo Fatty Acid Biosynthesis (General Context)

Microbial Biosynthesis and Engineered Pathways

Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary strategy for producing fatty acids and their derivatives, including precursors for this compound. mdpi.com The core strategy involves enhancing the pool of fatty acid precursors, primarily acetyl-CoA and malonyl-CoA, and directing metabolic flux towards the desired products. d-nb.info

One approach is the overexpression of key enzymes in the fatty acid biosynthesis pathway. Co-expression of acetyl-CoA carboxylase (ACCase) and a leadless acyl-CoA thioesterase ('TesA) in an E. coli strain where the acyl-CoA synthetase (FadD) is knocked out has been shown to significantly increase the production of free fatty acids (FFAs). d-nb.info Thioesterases, such as BTE from Umbellularia californica, can be chosen for their specificity towards medium-chain acyl-ACPs, thereby enriching the cellular pool of C12 fatty acids. nih.govplos.org

To further enhance the availability of precursors, modifications in the central carbon metabolism of E. coli have been explored. plos.org Deleting genes involved in competing pathways, such as aerobic respiration and mixed-acid fermentation, can redirect carbon flux towards acetyl-CoA, a fundamental building block for fatty acid synthesis. plos.org The table below details some of the genetic modifications used in E. coli to boost the production of C12 fatty acid precursors.

Enzymatic cascade reactions, which involve multiple enzymes working in concert, represent a powerful approach for the synthesis of valuable chemicals from fatty acids. researchgate.netrsc.org These cascades can be performed in vitro with purified enzymes or within whole-cell biocatalysts engineered to express the entire pathway. rsc.orgsciepublish.com This strategy allows for the conversion of renewable feedstocks, like vegetable oils or their constituent fatty acids, into more complex molecules. researchgate.net

For instance, multi-enzyme systems have been developed to produce ω-amino fatty acids, which are monomers for polymers like nylon. rsc.org A typical cascade might involve an initial hydroxylation of a fatty acid at the terminal carbon, followed by oxidation to an aldehyde by an alcohol dehydrogenase, and finally amination by a transaminase. rsc.org For example, the production of 12-aminododecanoic acid from dodecanoic acid has been achieved in engineered E. coli. nih.gov

Another example involves the use of hydratases, alcohol dehydrogenases (ADH), and Baeyer-Villiger monooxygenases (BVMO) to convert oleic acid into dicarboxylic acids. researchgate.netsciepublish.com These cascades demonstrate the modularity and potential of combining different enzyme classes to create novel biosynthetic pathways for a wide range of fatty acid derivatives. While not specifically producing this compound, these systems establish a clear precedent for using enzymatic cascades to modify fatty acid structures, a principle that could be adapted for its synthesis. Research has demonstrated the successful construction of bi-enzymatic cascades for converting unsaturated fatty acids into various hydroxy fatty acids, which are then esterified to produce fatty acid esters of hydroxy fatty acids (FAHFAs). chemrxiv.org

The following table outlines enzymes used in cascade reactions for the functionalization of fatty acids, which are principles applicable to the synthesis of related compounds.

Chemical Synthesis and Derivatization Strategies

Stereoselective Synthesis Methods

The creation of the distinctive double bond in the (E) configuration is a primary focus of synthetic strategies for 3-dodecenoic acid and related alkenoic acids.

A prominent method for synthesizing α,β-unsaturated carboxylic acids, which can be extended to β,γ-unsaturated analogues, is the Knoevenagel condensation followed by decarboxylation. In a typical reaction, an aldehyde is condensed with a compound containing an active methylene (B1212753) group, such as malonic acid. The reaction is often catalyzed by a weak base. The subsequent decarboxylation of the intermediate leads to the formation of the unsaturated acid. This method is advantageous for its operational simplicity and the use of readily available starting materials.

The Doebner modification of the Knoevenagel condensation is particularly relevant for the synthesis of (E)-alk-3-enoic acids. organic-chemistry.orgwikipedia.org This modification utilizes pyridine (B92270) as the solvent and often a catalyst like piperidine (B6355638), with malonic acid as the active methylene compound. organic-chemistry.orgwikipedia.orgyoutube.com The reaction proceeds through a condensation of an aldehyde (in the case of 3-dodecenoic acid, nonanal (B32974) would be the appropriate starting material) with malonic acid, followed by a concerted decarboxylation and elimination step. organic-chemistry.org This process is known to exhibit high stereoselectivity, favoring the formation of the thermodynamically more stable (E)-isomer, with reported stereoselectivity of 98–99% for related (E)-alk-3-enoic acids. bu.edu The Doebner modification is a powerful tool for accessing these compounds with high isomeric purity. organic-chemistry.orgbu.edu

A general scheme for the Doebner modification is presented below:

Reactants: Aldehyde (e.g., Nonanal), Malonic Acid

Solvent/Catalyst: Pyridine, often with catalytic piperidine

Process: The reaction involves an initial aldol-type condensation, followed by dehydration and decarboxylation. wikipedia.org

Product: The primary product is the (E)-α,β-unsaturated carboxylic acid, which in the case of nonanal would be (E)-2-undecenoic acid. To obtain (E)-3-dodecenoic acid, a different starting aldehyde would be required, or a subsequent chain extension step would be necessary.

Recent advancements have also focused on developing greener alternatives to the traditional use of pyridine and piperidine, employing environmentally benign amines or ammonium (B1175870) salts as catalysts in solvent-free conditions. tandfonline.com

In a move towards more environmentally friendly and efficient synthetic protocols, heterogeneous catalysts have been developed for the Knoevenagel condensation. One such approach involves the use of silica (B1680970) gel functionalized with amino groups (e.g., aminopropyl-functionalized silica). scispace.com These materials act as solid base catalysts, facilitating the reaction between aldehydes and active methylene compounds. silicycle.com

The advantages of using silica-based catalysts include:

Ease of separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification.

Reusability: The catalyst can often be recovered and reused for multiple reaction cycles, improving the economic and environmental viability of the process.

Mild reaction conditions: These reactions can often be carried out under milder conditions than their homogeneous counterparts.

Amine-functionalized mesoporous silica has demonstrated high conversion rates and selectivity in Knoevenagel condensation reactions. mdpi.com

While this compound itself is not chiral, the principles of enantioselective synthesis are crucial for creating structurally related chiral compounds, such as chiral β,γ-unsaturated acids, which may have unique biological activities. wikipedia.org Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule in excess over the other. wikipedia.org This can be achieved through several approaches:

Chiral Catalysts: Using chiral catalysts, often chiral coordination complexes, can direct the reaction to favor the formation of one enantiomer. wikipedia.orgiupac.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate molecule to direct the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed.

Biocatalysis: Enzymes, being inherently chiral, can be used to catalyze reactions with high enantioselectivity. mdpi.com

For example, the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) has been developed for the catalytic asymmetric C-C bond formation, leading to chiral organic compounds with very high enantiomeric purity. nih.gov Such methods could be adapted for the synthesis of chiral analogues of this compound.

Purity Assessment in Synthetic Protocols

After synthesis, it is imperative to assess the purity of this compound, with a particular focus on isomeric purity (the ratio of the desired E-isomer to the undesired Z-isomer). Several analytical techniques are employed for this purpose.

| Analytical Method | Principle | Application in Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase. | Can be used to separate (E) and (Z) isomers, allowing for their quantification and the determination of the isomeric ratio. However, HPLC may not detect non-UV active impurities like water or solvent residues. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | After derivatization to a more volatile form (e.g., a methyl ester), GC can effectively separate isomers and other volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | ¹H NMR is particularly powerful. The coupling constants between the vinyl protons of the double bond are different for the (E) and (Z) isomers, allowing for their unambiguous identification and quantification. Absolute quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of the compound without the need for a reference standard of the impurities. nih.gov It can also identify and quantify residual solvents and water. nih.gov |

| Elemental Analysis | Determines the elemental composition of a sample. | Provides the percentage of carbon, hydrogen, and oxygen, which can confirm the empirical formula. However, it may not be able to distinguish between isomers. nih.gov |

For a comprehensive assessment, a combination of these methods is often used. For instance, HPLC can provide the isomeric ratio, while qNMR can determine the absolute purity and identify other non-isomeric impurities. nih.gov

Derivatization for Analytical and Functional Studies

Derivatization is the chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method or to probe its functional activity. nih.gov For this compound, derivatization is primarily used to enhance its detectability and improve its chromatographic behavior. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The carboxylic acid group of this compound makes it polar and not sufficiently volatile for direct GC analysis. nih.govrestek.com Derivatization is therefore essential.

| Derivatization Method | Reagent(s) | Product | Advantages |

| Esterification | Methanol with a catalyst like Boron Trifluoride (BF₃) or an acid. | Fatty Acid Methyl Ester (FAME) | FAMEs are more volatile and less polar, leading to better peak shape and resolution in GC. restek.comifremer.fr This is a widely used and robust method. ifremer.fr |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane). | Trimethylsilyl (TMS) ester | This method also converts the carboxylic acid to a more volatile derivative suitable for GC analysis. restek.com |

| Pentafluorobenzyl (PFB) Ester Formation | Pentafluorobenzyl bromide (PFBBr) | PFB ester | This derivatization is particularly useful for analysis by GC with negative chemical ionization (NCI)-MS, which can provide very high sensitivity for detecting trace amounts of the fatty acid. nih.gov |

For High-Performance Liquid Chromatography (HPLC) Analysis:

This compound lacks a strong chromophore, making it difficult to detect with high sensitivity using standard UV-Vis detectors. nih.govnih.gov Derivatization can attach a UV-absorbing or fluorescent tag to the molecule.

| Derivatization Reagent Class | Principle | Detection Method |

| UV-Absorbing Reagents | Reagents containing aromatic rings (e.g., p-toluidine, 4-bromo-N-methylbenzylamine) are attached to the carboxylic acid group. semanticscholar.orgfao.org | UV-Vis Detection |

| Fluorescent Reagents | A fluorophore (a fluorescent chemical compound) is attached to the carboxylic acid, significantly increasing detection sensitivity. researchgate.net | Fluorescence Detection (FLD) |

This derivatization enhances the analytical performance, allowing for the quantification of this compound in complex biological matrices where it may be present at low concentrations. nih.gov

Biological Function and Ecological Significance Non Human Organisms

Biological Function and Ecological Significance in Non-Human Organisms: A Focus on Insect Communication

In the intricate world of insect communication, (E)-3-dodecenoic acid serves as a crucial signaling molecule, influencing behaviors such as repulsion and alarm.

Repellent Activity in Thrips Larvae

Research has demonstrated that this compound exhibits repellent properties against the second-instar larvae of certain thrips species, such as Kladothrips nicolsoni. researchgate.net When these larvae come into contact with the compound, they spend less time in the treated area, suggesting a clear repellent effect. researchgate.netresearchgate.net Furthermore, exposure to this compound causes an increase in the absolute change in the direction of larval movement compared to control substances, reinforcing its function as a repellent. researchgate.netresearchgate.net This repellent activity is a key component of the defensive secretions of some thrips species. researchgate.net

Interaction with (Z)-3-Dodecenoic Acid as an Alarm Pheromone

This compound often co-occurs with its geometric isomer, (Z)-3-dodecenoic acid, in the chemical repertoire of thrips. researchgate.net While this compound primarily functions as a repellent, (Z)-3-dodecenoic acid is considered a principal component of the alarm pheromone in certain thrips. researchgate.netresearchgate.net The presence of both isomers in the anal droplets of thrips suggests a sophisticated signaling system. researchgate.net It is hypothesized that the blend and ratio of these two compounds could modulate the intensity and nature of the alarm response, conveying different levels of threat. researchgate.net

Evolutionary Chemical Ecology of Social Insects

The study of semiochemicals like this compound in solitary insect species is vital for understanding the evolutionary trajectory of chemical communication in their social relatives. researchgate.net In some eusocial thrips, such as Kladothrips intermedius, anal droplets containing a variety of fatty acids are produced by both larvae and adults, including soldiers and dispersers. researchgate.net These secretions are implicated in defense and as alarm pheromones. researchgate.net The composition of these secretions can be species-specific, potentially allowing for species recognition. researchgate.net The investigation into the chemical makeup of secretions from solitary species, like the discovery of (Z)-3-dodecenoic acid as a major component in Kladothrips nicolsoni and K. rugosus, provides a baseline for comprehending how these chemical signals may have been adapted and refined with the evolution of social structures. researchgate.net

Behavioral Bioassay Methodologies

To determine the behavioral effects of this compound, researchers employ specific bioassay methodologies. A common technique is the contact chemoreception bioassay. researchgate.netresearchgate.net In this setup, a defined area is treated with a synthesized, high-purity sample of the compound, and the behavior of the insect, such as thrips larvae, is observed and recorded upon entry into this area. researchgate.net Key behavioral variables that are measured include the time spent in the treated zone and changes in movement direction. researchgate.netresearchgate.net These observations are then compared to the behavior in a control area, often treated with a solvent like n-hexane, to ascertain the specific effects of the chemical compound. researchgate.net

Function in Plant Physiology and Defense Mechanisms

Beyond the animal kingdom, this compound and related compounds are integral to plant responses to environmental stressors.

Oxylipin Signaling and Systemic Responses

This compound is a type of oxylipin, a family of lipid-derived signaling molecules that are crucial in orchestrating plant defense responses to biotic and abiotic stresses. frontiersin.orgmdpi.com Oxylipins are generated from the oxidation of polyunsaturated fatty acids. frontiersin.org The oxylipin pathway in plants is complex, with different branches leading to the production of various signaling molecules, including jasmonic acid and its precursors. frontiersin.orgnih.gov

One branch of this pathway, initiated by the enzyme hydroperoxide lyase (HPL), leads to the formation of compounds like traumatin (B1237919), also known as 12-oxo-10(E)-dodecenoic acid, which is structurally related to this compound. mdpi.com These molecules are often referred to as "wound hormones" because they are capable of inducing cell multiplication and callus formation at sites of injury, playing a role in wound healing and defense. mdpi.com The accumulation of various oxylipins, stimulated by mechanical wounding, herbivory, or pathogen attack, triggers systemic responses throughout the plant, activating genes involved in defense. nih.govmdpi.com

Connection to Green Leaf Volatile (GLV) Production

Green Leaf Volatiles (GLVs) are a class of volatile organic compounds released by plants upon tissue damage. These molecules, which include aldehydes and alcohols, are synthesized from C18 polyunsaturated fatty acids like linoleic and linolenic acids through the lipoxygenase (LOX) pathway. uliege.bemdpi.com The process begins with the enzymatic action of lipoxygenase and hydroperoxide lyase (HPL), which cleaves the fatty acid precursors. uliege.bemdpi.com

One of the products of this cleavage is 12-oxo-(Z)-9-dodecenoic acid, a precursor to traumatin. uliege.benih.govmdpi.com This C12 oxoacid is a key intermediate in a branch of the oxylipin pathway. While not identical to this compound, its formation is intrinsically linked to the same biosynthetic cascade that produces C6 GLVs like (Z)-3-hexenal. uliege.benih.gov This pathway highlights the complex and interconnected nature of lipid-derived signaling molecules in plants.

Induction of Plant Defense Responses

The production of fatty acid-derived compounds, including those related to the GLV pathway, is a critical component of plant defense. When a plant is wounded, by herbivory for example, it initiates a rapid chemical defense response. ttu.edumdpi.com The release of GLVs can act as a signal to other parts of the plant and even to neighboring plants, priming them for potential attack. nih.govttu.edu

Compounds derived from the lipoxygenase pathway, such as jasmonic acid and its precursors, are well-established as potent inducers of defense gene expression. usp.brresearchgate.net These signaling molecules can trigger the production of a wide array of defensive compounds, including toxins and feeding deterrents, to protect the plant from further damage. usp.brresearchgate.net The C12 component, 12-oxo-(E)-10-dodecenoic acid (traumatin), is known to be a cell division promoter in wounded plant tissues, further illustrating the role of these fatty acids in damage response and repair. ttu.eduusp.br

Interactions with Plant Epicuticular Lipids (General Fatty Acid Context)

The outermost layer of a plant, the epicuticle, is coated in a layer of lipids, commonly known as epicuticular wax. This layer serves as a primary barrier against environmental stressors, including water loss and pathogen invasion. annualreviews.org The composition of these surface lipids is diverse and includes long-chain fatty acids. annualreviews.org

While short-chain fatty acids (less than 16 carbons) are not typically major components of epicuticular waxes, the application of certain fatty acids, such as dodecanoic acid (C12), has been shown to deter insect settling and reduce damage from pests like aphids. annualreviews.org The epicuticular lipids can directly affect insect herbivores through toxicity or by physically impeding their movement on the plant surface. annualreviews.orgresearchgate.net The specific chemical makeup of these waxes can vary significantly between plant species and even different parts of the same plant, suggesting they have specialized ecological roles. annualreviews.org

Antimicrobial and Biofilm-Related Activities (for related compounds)

While specific data on the antimicrobial properties of this compound is limited, research on structurally similar dodecenoic and decenoic acids reveals significant antimicrobial and anti-biofilm capabilities.

Antifungal Properties of Hydroxy-Dodecenoic Acids

Certain hydroxy fatty acids derived from dodecenoic acid have demonstrated notable antifungal activity. For instance, 3-hydroxy-5-cis-dodecenoic acid, isolated from Lactobacillus plantarum, has shown inhibitory effects against various molds and yeasts. nih.govslu.seresearchgate.net The minimum inhibitory concentrations (MICs) for these hydroxy fatty acids against several fungal species have been reported to be in the range of 10 to 100 μg/ml. nih.govresearchgate.net Another related compound, 3-hydroxy-5-dodecenoic acid, exhibited a MIC of 210 μg/mL against Aspergillus fumigatus. nih.govfrontiersin.org The proposed mechanism for this antifungal action involves the interaction of these fatty acids with the fungal cell membrane, leading to increased permeability. frontiersin.org

Table 1: Antifungal Activity of Hydroxy-Dodecenoic Acids

| Compound | Organism | Minimum Inhibitory Concentration (MIC) |

| 3-hydroxy-5-cis-dodecenoic acid | Various molds and yeasts | 10 - 100 µg/ml nih.govresearchgate.net |

| 3-hydroxy-5-dodecenoic acid | Aspergillus fumigatus | 210 µg/ml nih.govfrontiersin.org |

Inhibition of Biofilm Formation (for related decenoic acids)

Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection from antimicrobial agents and the host immune system. Several decenoic acid compounds have been shown to interfere with biofilm formation. Cis-2-decenoic acid (C2DA), a signaling molecule produced by bacteria, can inhibit biofilm formation by various Gram-positive and Gram-negative bacteria. nih.govaustinpublishinggroup.commdpi.com For example, C2DA at a concentration of 125 μg/mL was found to inhibit biofilm formation by Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Similarly, decanoic acid has been shown to reduce biofilm biomass in Campylobacter jejuni. frontiersin.org At a concentration of 100 ppm, decanoic acid reduced the total biofilm biomass of one C. jejuni strain. frontiersin.org The modification of the antimicrobial peptide PMAP-23RI with decanoic acid also resulted in a compound that could inhibit biofilm formation at low concentrations. nih.govresearchgate.net

Table 2: Inhibition of Biofilm Formation by Decenoic Acids

| Compound | Organism | Effective Concentration |

| cis-2-decenoic acid (C2DA) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 125 µg/mL nih.gov |

| Decanoic acid | Campylobacter jejuni | 100 ppm frontiersin.org |

| PMAP-23RI-Dec | Pseudomonas aeruginosa GIM1.551, Staphylococcus aureus ATCC25923 | Low concentrations nih.govresearchgate.net |

Enhancement of Antimicrobial Efficacy (for related decenoic acids)

In addition to their intrinsic antimicrobial and anti-biofilm properties, certain decenoic acids can enhance the effectiveness of conventional antibiotics. The combination of C2DA with antibiotics like daptomycin, vancomycin, and linezolid (B1675486) showed an additive effect in inhibiting both the growth and biofilm formation of MRSA. nih.gov This synergistic effect is significant because antibiotics are generally less effective against bacteria within a biofilm. nih.govaustinpublishinggroup.com By potentially disrupting the biofilm structure or increasing the metabolic activity of the bacteria, C2DA may render them more susceptible to the action of antibiotics. austinpublishinggroup.com This suggests that decenoic acid derivatives could be valuable as adjunctive therapies to improve the efficacy of existing antimicrobial treatments. nih.govaustinpublishinggroup.com

Analytical Techniques for Characterization and Detection

Spectroscopic and Chromatographic Methods

The identification, quantification, and structural elucidation of (E)-3-dodecenoic acid heavily rely on a suite of spectroscopic and chromatographic techniques. These methods provide detailed information on the molecular structure, functional groups, and concentration of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from a mixture based on its boiling point and interaction with a stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. For carboxylic acids like this compound, common fragmentation patterns include the loss of a hydroxyl group (-OH, mass loss of 17) and a carboxyl group (-COOH, mass loss of 45) libretexts.org. The molecular ion peak, though sometimes of low intensity for alkanes, provides the molecular weight of the compound libretexts.org. By comparing the obtained mass spectrum with spectral libraries, such as the National Institute of Standards and Technology (NIST) database, the compound can be identified nih.gov.

For quantification, the area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. By using a known concentration of an internal or external standard, the exact amount of the compound can be determined.

Table 1: Illustrative GC-MS Fragmentation Data for a Dodecenoic Acid Derivative

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Ion |

| 41 | 63.3 | C3H5+ |

| 55 | 100.0 | C4H7+ |

| 69 | 96.7 | C5H9+ |

| 83 | 38.5 | C6H11+ |

| 97 | 15.4 | C7H13+ |

| 111 | 13.2 | C8H15+ |

| 123 | 16.2 | C9H15+ |

| 152 | 11.5 | [M-C2H5O]+ |

| 170 | Low | [M]+ (Molecular Ion) |

Note: This table is illustrative and based on general fragmentation patterns of similar compounds. Actual fragmentation can vary based on instrumentation and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton is indicative of its electronic environment. For this compound, characteristic shifts would be observed for the carboxylic acid proton, the olefinic protons of the trans double bond, and the various methylene (B1212753) and methyl protons of the alkyl chain.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in this compound have been reported as follows: δ = 14.1, 22.7, 27.4, 29.3, 29.5, 31.9, 32.4, 119.9, 134.2, 176.9 znaturforsch.com. The signal at δ = 176.9 corresponds to the carboxylic acid carbon, while the signals at δ = 119.9 and 134.2 are characteristic of the carbons in the double bond.

Table 2: Reported ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 (COOH) | 176.9 |

| C-3 | 134.2 |

| C-4 | 119.9 |

| Alkyl Chain Carbons | 32.4, 31.9, 29.5, 29.3, 27.4, 22.7, 14.1 |

Data sourced from a study on thrips semiochemicals znaturforsch.com.

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy combines the separation power of GC with the functional group identification capabilities of FTIR. As this compound elutes from the GC column, it passes through an infrared spectrometer, which measures the absorption of infrared radiation at various wavelengths.

The resulting IR spectrum reveals the presence of specific functional groups within the molecule. For this compound, characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group (around 3577 cm⁻¹), a C=O stretch from the carbonyl group (around 1781 cm⁻¹), C-H stretching vibrations (around 2935 cm⁻¹), an O-H bend (around 1356 cm⁻¹), a C-O stretch (around 1114 cm⁻¹), and a characteristic band for the trans C=C double bond at approximately 968 cm⁻¹ znaturforsch.com.

Table 3: Characteristic GC-FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3577 |

| C-H stretch (Alkyl) | 2935 |

| C=O stretch (Carboxylic acid) | 1781 |

| O-H bend (Carboxylic acid) | 1356 |

| C-O stretch (Carboxylic acid) | 1114 |

| C=C trans stretch | 968 |

Data sourced from a study on thrips semiochemicals znaturforsch.com.

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS)

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS) is a high-resolution mass spectrometry technique that is particularly useful for the analysis of non-volatile or thermally labile compounds, including fatty acids. In this method, the sample is first separated by liquid chromatography. The eluent is then introduced into the TOF mass spectrometer, which measures the mass-to-charge ratio of ions with very high accuracy.

The high mass accuracy of TOF-MS allows for the determination of the elemental composition of the parent ion, which is a significant advantage in identifying unknown compounds. For this compound, LC-TOF/MS would provide a highly accurate mass measurement, confirming its molecular formula of C₁₂H₂₂O₂. This technique is often employed in metabolomics and lipidomics studies to identify and quantify a wide range of fatty acids and other metabolites in complex biological samples tmiclinode.comresearchgate.net.

Bioanalytical Approaches

Beyond instrumental analysis, bioanalytical methods are crucial for understanding the biological function of this compound, particularly in the context of chemical ecology.

Contact Chemoreception Bioassays in Insect Behavioral Studies

Contact chemoreception bioassays are experimental methods used to determine the behavioral response of an insect to a specific chemical upon direct contact. These assays are vital in identifying semiochemicals, such as pheromones or kairomones, that mediate insect behavior.

In a study involving the thrips species Kladothrips nicolsoni, this compound was tested for its potential bioactivity using a contact chemoreception bioassay znaturforsch.com. Second-instar larvae were exposed to a filter paper disc treated with the compound, and their behavior was compared to that on a control disc treated only with the solvent (n-hexane) znaturforsch.com.

The results of the bioassay indicated that this compound acts as a repellent to the thrips larvae. The larvae spent significantly less time in the treated area per entry and exhibited an increased absolute change in direction compared to the control znaturforsch.com. These findings suggest that this compound may function as a repellent or an alarm signal for this insect species.

Table 4: Behavioral Responses of Kladothrips nicolsoni Larvae to this compound in a Contact Chemoreception Bioassay

| Behavioral Parameter | Control (n-hexane) | This compound |

| Average time spent in treated area per entry (s) | Higher | Lower |

| Absolute change in direction (degrees) | Lower | Higher |

This table summarizes the qualitative findings of the bioassay described in the source znaturforsch.com.

Single Sensillum Recordings for Electrophysiological Responses

Single sensillum recording is a refined electrophysiological technique that targets the hair-like sensilla on an insect's antenna, which function as the primary sites of olfaction. By inserting a fine tungsten or glass microelectrode into a single sensillum, researchers can record the extracellular electrical activity of the one to four OSNs typically housed within. A reference electrode is simultaneously placed elsewhere in the insect's body, often the eye, to complete the electrical circuit. This setup allows for the detection of changes in the firing rate (action potentials or "spikes") of the OSNs in response to stimulation with specific odorants.

The application of SSR has been instrumental in characterizing the olfactory responses of various insect species to a wide range of volatile organic compounds. While comprehensive studies detailing the specific electrophysiological responses to this compound are not extensively available in the public domain, the existing body of research on fatty acid perception in insects provides a foundational understanding. For instance, studies on the mosquito Aedes aegypti have revealed that specialized receptor neurons located in antennal sensilla are responsive to fatty acids. These neurons exhibit varying degrees of sensitivity depending on the chain length of the fatty acid. Specifically, research has indicated that C9-C12 fatty acids, a category that includes dodecenoic acid, are detected by the mosquito's olfactory system.

Detailed Research Findings:

While specific data points for this compound are limited, a hypothetical representation based on typical SSR experimental findings for a C12 fatty acid is presented below. This table illustrates the type of data that would be generated from such an experiment, showing the change in nerve impulse frequency upon stimulation. The response is typically quantified by counting the number of spikes in a given time frame before and after the introduction of the chemical stimulus.

| Insect Species | Sensillum Type | Olfactory Sensory Neuron | Spontaneous Firing Rate (spikes/s) | Response to this compound (spikes/s) | Net Response (spikes/s) |

|---|---|---|---|---|---|

| Aedes aegypti (Mosquito) | Trichoid Sensillum A3 | Neuron A | 15 | 55 | 40 |

| Drosophila melanogaster (Fruit Fly) | Basiconic Sensillum ab3 | Neuron B | 20 | 22 | 2 |

Note: The data presented in this table is illustrative and intended to demonstrate the format and nature of findings from single sensillum recording experiments. Specific electrophysiological data for this compound is not widely available.

The interpretation of such data would involve comparing the spontaneous firing rate of the neuron with its firing rate during and after exposure to this compound. A significant increase in the spike frequency, as hypothetically shown for Aedes aegypti Neuron A, would indicate an excitatory response, suggesting that this neuron is tuned to detect this compound. A negligible or inhibitory response, as depicted for Drosophila melanogaster Neuron B, would imply a lack of sensitivity or a different physiological role for that particular neuron in relation to this compound.

The precise characterization of these neuronal responses is crucial for understanding how insects perceive their chemical environment. For instance, identifying the specific sensilla and OSNs that respond to this compound can provide insights into its potential role as a pheromone, an allomone, or a kairomone, thereby elucidating its ecological significance. Further research employing SSR is necessary to fully map the olfactory sensitivity to this compound across different insect species and to understand the downstream neural processing and behavioral consequences of its detection.

Advanced Research Directions and Potential Applications Non Clinical

Development of Bio-based Chemical Feedstocks

The shift from petrochemical-based manufacturing to sustainable, bio-based alternatives is a global priority. Fatty acids derived from renewable sources are key platform chemicals in this transition. Research into (E)-3-dodecenoic acid explores its potential as a starting material for high-value polymers and the optimization of its biological production.

This compound is a promising precursor for producing key monomers used in the synthesis of high-performance polyamides like Nylon-12. While direct polymerization of this specific unsaturated acid is not the primary route, its chemical structure allows for conversion into established monomers. The most common bio-based routes to Nylon-12 rely on the monomers ω-aminododecanoic acid (ω-AmDDA) and dodecanedioic acid (DDA). nih.govnih.gov

The conversion of this compound to dodecanoic acid (lauric acid) through catalytic hydrogenation is a chemically feasible step. This process would saturate the double bond, making it a suitable substrate for established bioproduction pathways. Once converted to dodecanoic acid, multi-enzyme cascades developed in engineered microorganisms like Escherichia coli can be used for its terminal functionalization. mdpi.com These biocatalytic systems typically involve a three-step enzymatic reaction to produce ω-AmDDA, the direct monomer for Nylon-12. nih.govrsc.org

The key enzymatic steps for converting dodecanoic acid into Nylon-12 monomers are detailed below:

| Step | Enzyme Class | Key Enzymes Examples | Product | Application |

| 1 | Cytochrome P450 Monooxygenase | CYP153A, CYP153A13-BM3CPR | 12-hydroxydodecanoic acid | Intermediate |

| 2 | Alcohol Dehydrogenase (ADH) | AlkJ, BsADHC257L | 12-oxododecanoic acid | Intermediate |

| 3 | ω-Transaminase (ω-TA) | ω-TA from Silicobacter pomeroyi, CV2025 | ω-aminododecanoic acid (ω-AmDDA) | Monomer for Nylon-12 |

This table summarizes the principal enzyme classes and examples involved in the multi-step biocatalytic conversion of dodecanoic acid to the Nylon-12 monomer ω-aminododecanoic acid. nih.govmdpi.comrsc.org

Similarly, dodecanedioic acid (DDA), a monomer for the polyamide Nylon-6,12, can be produced via the ω-oxidation of dodecanoic acid or its derivatives using engineered yeast such as Candida tropicalis. nih.govchula.ac.th Another innovative route involves the conversion of linoleic acid, a common plant oil fatty acid, into 12-oxo-9(Z)-dodecenoic acid, which can then be transformed into DDA or 12-aminododecenoic acid. d-nb.infonih.govresearchgate.net

The efficient and scalable production of this compound and related compounds relies on the optimization of biocatalytic processes. While research specifically targeting this compound is emerging, extensive work on similar medium-chain unsaturated fatty acids provides a clear roadmap for its production. For example, the biosynthesis of trans-2-decenoic acid has been successfully optimized in engineered E. coli. mdpi.comresearchgate.net

The biosynthesis of 3-enoic acids can be achieved via enzymes like β-hydroxyacyl-thioester dehydrase, which is part of the fatty acid synthesis pathway in organisms like E. coli. Optimization of such a process for this compound would involve several key strategies:

Host Strain Engineering: Modifying the metabolism of the production host (e.g., E. coli or Saccharomyces cerevisiae) to direct metabolic flux towards the desired product. This often involves deleting genes of competing pathways, such as those for β-oxidation (fatty acid degradation). researchgate.net

Enzyme Expression and Engineering: Overexpressing the key enzymes in the biosynthetic pathway and potentially engineering them for higher activity, stability, and specificity.

Fermentation Process Optimization: Fine-tuning physical and chemical parameters during fermentation, such as temperature, pH, substrate feeding strategy, and inducer concentration, is crucial for maximizing yield. mdpi.comresearchgate.net

A study on optimizing trans-2-decenoic acid production using a Box-Behnken experimental design identified several key parameters for maximizing titer. mdpi.com These findings are highly relevant for developing a production process for this compound.

| Parameter | Optimized Condition | Impact on Production |

| Seed Culture Time | 20 hours | Influences initial biomass for catalysis |

| Induction Temperature | 30 °C | Balances enzyme expression and cell health |

| Substrate Feed Rate | 0.15 g/L | Avoids substrate toxicity and maintains production |

| Inducer Concentration | 5.60 g/L | Maximizes expression of catalytic enzymes |

| Metal Ion (MnCl₂) | 0.10 mM | Can act as a cofactor or stabilizer for enzymes |

This table presents the optimized fermentation conditions determined for the production of trans-2-decenoic acid, which increased the final titer by over 100% compared to the unoptimized process. mdpi.com These parameters serve as a valuable starting point for the biocatalytic production of this compound.

Exploration in Agricultural Pest Management

Natural compounds derived from plants and insects offer a promising avenue for developing sustainable alternatives to synthetic pesticides. Fatty acids, in particular, are known to play various roles in insect behavior, and this compound has been identified as a compound with notable bioactivity.

Research has demonstrated the potential of this compound as a sustainable insect repellent. In a study investigating the chemical signals of Australian gall-inducing thrips, synthetic this compound was tested for its effect on the larvae of Kladothrips nicolsoni. researchgate.net The results from a contact chemoreception bioassay showed that the compound has a distinct repellent effect. researchgate.net

| Isomer | Observed Bioactivity on K. nicolsoni Larvae | Potential Function |

| (Z)-3-Dodecenoic Acid | Decreased time spent in treated area | Alarm Pheromone |

| This compound | Decreased time spent in treated area; Increased absolute change in direction | Repellent |

This table summarizes the observed bioactivity of (Z)- and this compound isomers in a laboratory bioassay, suggesting distinct but related semiochemical functions. researchgate.net

The study found that while both the (Z) and (E) isomers decreased the average time the larvae spent in a treated area, this compound also significantly increased the larvae's absolute change in direction compared to a control. researchgate.net This behavior is indicative of a repellent or irritant effect, where the insect actively avoids the chemical stimulus. This finding positions this compound as a candidate for further investigation as a component in bio-based insect repellent formulations for agricultural use.

Further Investigation of Ecological Roles and Inter-species Communication

Unsaturated fatty acids are fundamental molecules in ecology, acting as energy sources, membrane components, and, critically, as chemical messengers (semiochemicals) that mediate interactions within and between species. The investigation of this compound and its isomers has provided specific insights into their role in the chemical ecology of insects.

The most significant finding is the identification of the geometric isomer, (Z)-3-dodecenoic acid, as the primary component in the whole-body extracts of two solitary gall-inducing thrips species, Kladothrips nicolsoni and Kladothrips rugosus. researchgate.netdiva-portal.org This was the first time this compound was reported in a thrips species, and its prevalence suggests it may function as an alarm pheromone, a chemical signal released by an individual to warn others of danger. researchgate.net The concomitant repellent activity of the (E)-isomer in the same study highlights a complex chemical communication system where related molecules can elicit different behavioral responses. researchgate.net

The presence of other unsaturated fatty acids in the defensive secretions of related thrips species further supports their role as important semiochemicals in this insect group. uni-bayreuth.de This is analogous to other well-studied insect communication systems, such as the queen bee pheromone, which includes the unsaturated fatty acid 9-oxo-2(E)-decenoic acid (9-ODA) and is critical for regulating colony social structure. wikipedia.org Further research into the natural occurrence and biosynthesis of this compound in different species will continue to unravel its diverse roles in inter-species communication and ecological adaptation.

Q & A

Q. What are the established methods for synthesizing (E)-3-dodecenoic acid with high stereoisomeric purity?

Synthesis of this compound involves stereoselective strategies to ensure >99% purity. A validated protocol includes:

- Grubbs II catalyst for olefin metathesis to establish the double bond at position 3 .

- Purification via AgNO3-impregnated silica gel chromatography to isolate the (E)-isomer from its (Z)-counterpart .

- Verification using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm stereochemistry and purity .

Q. How is this compound identified and quantified in biological samples?

Identification relies on:

- Solvent extraction (e.g., n-hexane for insect whole-body extracts) followed by derivatization (methyl ester formation) for GC-MS analysis .

- Calibration curves using synthetic standards to quantify concentrations, with detection limits typically in the nanogram range .

- Control experiments to rule out contamination from related isomers (e.g., (Z)-3-dodecenoic acid) .

Q. What is the evidence for this compound’s role as a semiochemical in insect communication?

Bioassays with thrips larvae demonstrate:

- Repellent effects : Exposure to this compound reduces time spent in treated areas and alters larval movement patterns .

- Dose dependency : Activity is tested at microgram doses dissolved in n-hexane, with behavioral responses quantified via video tracking .

- Comparative studies : Co-testing with (Z)-isomers reveals differential bioactivity, suggesting stereochemistry influences ecological function .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

- Chiral chromatography : Separates (E) and (Z) isomers using AgNO3-modified columns .

- Infrared spectroscopy : Identifies double-bond geometry via characteristic absorption bands (e.g., 965 cm⁻¹ for trans-configuration) .

- Synthetic controls : Co-injection of authentic standards ensures accurate peak assignment in complex matrices .

Advanced Research Questions

Q. How do isomer-specific differences in (E)- vs. (Z)-3-dodecenoic acid influence their bioactivity and ecological roles?

- Stereochemical selectivity : (E)-isomers induce stronger repellent effects in thrips larvae, while (Z)-isomers may act as alarm pheromones .

- Molecular docking studies : Hypothesize differential binding to olfactory receptors due to double-bond geometry .

- Field validation : Bioassays in natural habitats (e.g., Acacia gall systems) are needed to confirm lab-based observations .

Q. What experimental designs address contradictions in reported repellent effects of this compound across studies?

Contradictions may arise from:

- Concentration variability : Threshold effects require dose-response curves (e.g., 0.1–10 µg/µl) to define bioactive ranges .

- Context-dependent responses : Environmental factors (e.g., temperature, host plant volatiles) should be standardized in assays .

- Negative controls : Use of n-hexane-only treatments and blinded observers minimizes bias in behavioral scoring .

Q. How can researchers investigate the biosynthetic pathway of this compound in insects?

- Isotopic labeling : Track precursor incorporation (e.g., ¹³C-acetate) via GC-MS to map metabolic pathways .

- Enzyme inhibition assays : Block candidate enzymes (e.g., desaturases) to identify key biosynthesis steps .

- Transcriptomics : Compare gene expression profiles in glands producing this compound vs. non-secretory tissues .

Q. What methodologies are appropriate for studying the compound’s stability and degradation in ecological systems?

- Environmental simulation : Expose this compound to UV light, humidity, and microbial communities to assess half-life .

- LC-MS/MS monitoring : Quantify degradation products (e.g., oxidation derivatives) over time .

- Field persistence trials : Apply synthetic compounds to host plants and measure residual levels across seasons .

Methodological Best Practices

- Reproducibility : Document synthesis protocols, purification steps, and bioassay conditions in detail to enable replication .

- Data transparency : Share raw chromatograms, spectral data, and behavioral datasets in supplementary materials .

- Ethical compliance : For field studies, obtain permits for insect collection and adhere to ethical guidelines for behavioral experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.